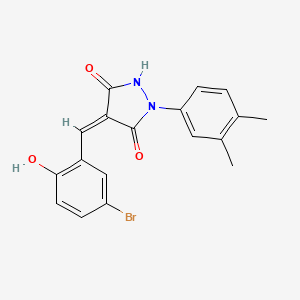![molecular formula C20H24ClNO6 B11992484 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate](/img/structure/B11992484.png)
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate is a synthetic organic compound that belongs to the class of chromenones. Chromenones are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound, in particular, is characterized by its unique structural features, including a chromenone core and a tert-butoxycarbonyl-protected amino acid moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through a cyclization reaction involving a suitable precursor, such as a substituted salicylaldehyde and an appropriate acylating agent.
Introduction of the Chloro and Methyl Groups: Chlorination and methylation reactions can be performed using reagents like thionyl chloride and methyl iodide, respectively.
Coupling with the Amino Acid Moiety: The final step involves coupling the chromenone core with the tert-butoxycarbonyl-protected amino acid using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the chromenone core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of substituted chromenone derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized chromenones.
科学研究应用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, chromenone derivatives are often studied for their potential as enzyme inhibitors, particularly in the context of cancer and inflammatory diseases. This compound may exhibit similar biological activities, making it a subject of interest in biochemical studies.
Medicine
Medicinally, chromenone derivatives have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. This compound could be investigated for similar therapeutic applications, potentially leading to the development of new drugs.
Industry
Industrially, this compound may find applications in the development of specialty chemicals, agrochemicals, and materials science. Its unique structural features could be leveraged to create novel materials with desirable properties.
作用机制
The mechanism of action of 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate would depend on its specific biological target. Generally, chromenone derivatives exert their effects by interacting with specific enzymes or receptors, modulating their activity. The tert-butoxycarbonyl-protected amino acid moiety may also play a role in enhancing the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
4-methylumbelliferone: A chromenone derivative known for its anti-inflammatory and anticancer properties.
Coumarin: A naturally occurring chromenone with anticoagulant and antimicrobial activities.
Warfarin: A synthetic chromenone derivative used as an anticoagulant medication.
Uniqueness
What sets 3-chloro-4-methyl-2-oxo-2H-chromen-7-yl (2S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoate apart is its combination of a chromenone core with a tert-butoxycarbonyl-protected amino acid. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for various scientific and industrial applications.
属性
分子式 |
C20H24ClNO6 |
|---|---|
分子量 |
409.9 g/mol |
IUPAC 名称 |
(3-chloro-4-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C20H24ClNO6/c1-10(2)16(22-19(25)28-20(4,5)6)18(24)26-12-7-8-13-11(3)15(21)17(23)27-14(13)9-12/h7-10,16H,1-6H3,(H,22,25)/t16-/m0/s1 |
InChI 键 |
VGLHZBXFWQOURT-INIZCTEOSA-N |
手性 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)[C@H](C(C)C)NC(=O)OC(C)(C)C)Cl |
规范 SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C(C(C)C)NC(=O)OC(C)(C)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl ({7-[3-(4-bromophenoxy)-2-hydroxypropyl]-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}sulfanyl)acetate](/img/structure/B11992402.png)

![2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11992428.png)

![(2E)-3-[5-(4-nitrophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B11992451.png)


![2-(4-chloro-3-methylphenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11992470.png)
![N'-[(E)-(4-ethoxy-3-methoxyphenyl)methylidene]-2-[(1-ethyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide](/img/structure/B11992483.png)
![4-tert-butyl-N-[1-(tert-butylamino)-2,2,2-trichloroethyl]benzamide](/img/structure/B11992490.png)
![2-ethoxy-4-[(E)-(6-methyl-3,7-dioxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-2(3H)-ylidene)methyl]phenyl acetate](/img/structure/B11992495.png)
![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11992497.png)

![3-(4-ethoxyphenyl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11992499.png)
